![molecular formula C23H25BrN2O2 B14776928 2-[2-(4-bromo-3-methylphenyl)-3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B14776928.png)
2-[2-(4-bromo-3-methylphenyl)-3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-4,4-dimethyl-5H-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-bromo-3-methylphenyl)-3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-4,4-dimethyl-5H-1,3-oxazole is a complex organic compound featuring a combination of bromine, methyl, and oxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-bromo-3-methylphenyl)-3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-4,4-dimethyl-5H-1,3-oxazole typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl structure, followed by the introduction of the bromine and methyl groups through electrophilic aromatic substitution reactions. The oxazole rings are then formed via cyclization reactions involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-bromo-3-methylphenyl)-3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-4,4-dimethyl-5H-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
2-[2-(4-bromo-3-methylphenyl)-3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-4,4-dimethyl-5H-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 2-[2-(4-bromo-3-methylphenyl)-3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-4,4-dimethyl-5H-1,3-oxazole exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired effects. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-4’,4’'-dimethoxytriphenylamine
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
Compared to similar compounds, 2-[2-(4-bromo-3-methylphenyl)-3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-4,4-dimethyl-5H-1,3-oxazole stands out due to its dual oxazole rings and the presence of both bromine and methyl groups
Properties
Molecular Formula |
C23H25BrN2O2 |
|---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
2-[2-(4-bromo-3-methylphenyl)-3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C23H25BrN2O2/c1-14-11-15(9-10-18(14)24)19-16(20-25-22(2,3)12-27-20)7-6-8-17(19)21-26-23(4,5)13-28-21/h6-11H,12-13H2,1-5H3 |
InChI Key |
ALBFFLVOJHYXTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=CC=C2C3=NC(CO3)(C)C)C4=NC(CO4)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


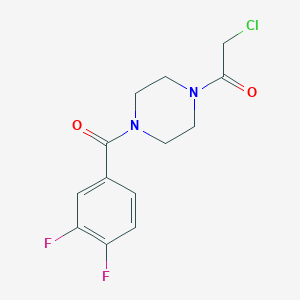



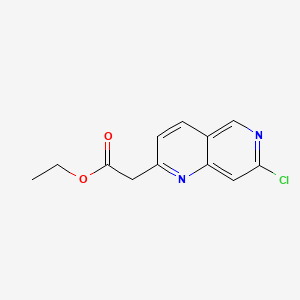
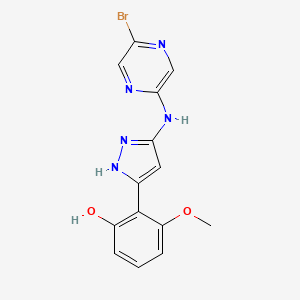


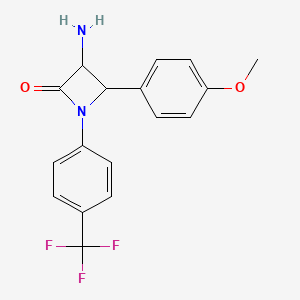
![2-[Carboxymethyl-(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)amino]acetic acid](/img/structure/B14776898.png)

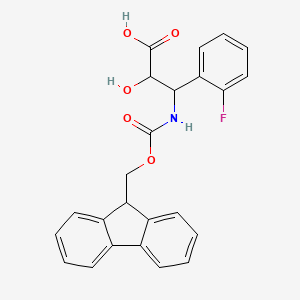
![2-amino-N-[(2,3-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14776908.png)
![2-amino-N,3-dimethyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]butanamide](/img/structure/B14776911.png)
